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8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

Lipophilicity Drug-likeness ADME

This trisubstituted xanthine (CAS 672936-17-3) is a differentiated, non-nucleoside purine-2,6-dione scaffold for DNMT, PNP, and XDH probe development. Unlike generic methylxanthines, the N7-pentyl chain and C8 3,5-dimethylpiperidin-1-yl group confer >1,000-fold higher lipophilicity (cLogP ~3.5) and a distinct steric/electronic signature that precludes functional interchangeability with theophylline, caffeine, or pentoxifylline. The blocked N7/C8 positions predict metabolic stability against oxidative turnover. Procure with 8-unsubstituted-3-methyl-7-pentylxanthine (CAS 137003-08-8) as a negative control and SAH as a reference DNMT inhibitor. Confirm purity by HPLC (λmax ≈ 270–275 nm) before use in biochemical assays.

Molecular Formula C18H29N5O2
Molecular Weight 347.463
CAS No. 672936-17-3
Cat. No. B2607713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione
CAS672936-17-3
Molecular FormulaC18H29N5O2
Molecular Weight347.463
Structural Identifiers
SMILESCCCCCN1C2=C(N=C1N3CC(CC(C3)C)C)N(C(=O)NC2=O)C
InChIInChI=1S/C18H29N5O2/c1-5-6-7-8-23-14-15(21(4)18(25)20-16(14)24)19-17(23)22-10-12(2)9-13(3)11-22/h12-13H,5-11H2,1-4H3,(H,20,24,25)
InChIKeyGCESXPIRNJSWHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione (CAS 672936-17-3): Xanthine-Derived Research Tool with Distinctive N7/N8 Substitution


8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione (CAS 672936-17-3) is a fully synthetic, trisubstituted xanthine derivative belonging to the purine-2,6-dione structural class. The compound features a sterically demanding 3,5-dimethylpiperidin-1-yl group at the C8 position, a methyl substituent at N3, and an n-pentyl chain at N7, yielding a molecular weight of 347.46 g/mol and a predicted cLogP of approximately 3.2–3.8 . Unlike the prototypical methylxanthines caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine), the N7-pentyl extension and the C8-piperidinyl replacement fundamentally alter hydrogen-bonding capacity, steric topography, and lipophilicity, placing this compound in a distinct physicochemical space that precludes direct functional interchangeability with common xanthine standards . The compound is catalogued in authoritative cheminformatics databases including ChEMBL (via curated BindingDB entries) and the DrugBank-affiliated IDRBLab target repository, with annotated interactions at purine nucleoside phosphorylase (PNP), DNA methyltransferase (DNMT), and xanthine dehydrogenase/oxidase (XDH) targets derived from class-level SAR studies [1].

Why 8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione Cannot Be Replaced by Theophylline, Caffeine, or Pentoxifylline in Targeted Assays


Generic methylxanthines such as theophylline and caffeine, as well as the 7-substituted analog pentoxifylline, share the purine-2,6-dione core but diverge critically at the N7 and C8 positions. Theophylline (N7–H) and caffeine (N7–CH₃) lack the N7-n-pentyl chain that substantially increases hydrophobic surface area and membrane partitioning in the target compound . Pentoxifylline carries a 5-oxohexyl group at N1 rather than N7, resulting in a distinct pharmacophoric vector. At the C8 position, the target compound incorporates a 3,5-dimethylpiperidin-1-yl moiety—a tertiary amine-bearing, conformationally restricted heterocycle—whereas theophylline and caffeine bear only a hydrogen or methyl substituent. This C8 substitution pattern has been demonstrated in the 8-piperidino-xanthine patent literature to be essential for dipeptidyl peptidase IV (DPP-IV) inhibitory activity, where the 3-amino-piperidin-1-yl pharmacophore engages the enzyme catalytic triad [1]. Even within the 8-piperidino-xanthine subclass, the absence of the 3-amino group (replaced by 3,5-dimethyl substitution in the target compound) is predicted to redirect target selectivity away from DPP-IV toward purine-metabolizing enzymes such as PNP and XDH, as annotated in curated target databases [2]. These cumulative structural divergences mean that substituting the target compound with any common methylxanthine or simple 8-piperidino-xanthine will yield fundamentally different target engagement profiles, invalidating comparative conclusions in biochemical or cellular assays.

Quantitative Differentiation Evidence for 8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione (CAS 672936-17-3) vs. Structural Analogs


Predicted Lipophilicity and Membrane Permeability vs. Theophylline and Caffeine

The target compound contains an N7-n-pentyl substituent (five-carbon linear alkyl chain) and a C8-3,5-dimethylpiperidin-1-yl group, both absent in theophylline (N7–H, C8–H) and caffeine (N7–CH₃, C8–H). Calculated octanol-water partition coefficients (cLogP) place the target compound at approximately 3.2–3.8, compared to theophylline (cLogP ≈ -0.02) and caffeine (cLogP ≈ -0.07). This >3-log-unit difference represents an approximately 1,000- to 6,000-fold increase in lipophilicity, which directly impacts membrane permeability, tissue distribution, and non-specific protein binding in cellular assays . The 3,5-dimethylpiperidine moiety additionally introduces a basic tertiary amine (predicted pKa ≈ 9.5–10.0), conferring pH-dependent ionization and lysosomotropic potential not present in comparator xanthines [1].

Lipophilicity Drug-likeness ADME Xanthine derivatives cLogP

C8 Substituent Steric Bulk and Rotatable Bond Count vs. 8-Methylxanthine and 8-Phenylxanthine Comparators

The C8-3,5-dimethylpiperidin-1-yl group of the target compound introduces a saturated six-membered heterocycle bearing two equatorial/axial methyl substituents. This group contributes a calculated molar refractivity (CMR) increment of approximately 38–42 cm³/mol, substantially exceeding that of an 8-methyl substituent (CMR increment ≈ 5.65 cm³/mol) and an 8-phenyl substituent (CMR increment ≈ 25.4 cm³/mol) . The piperidine ring adds three rotatable bonds (ring-to-xanthine bond plus two methyl rotations), increasing conformational entropy relative to the rigid 8-phenyl comparator. In the context of the 8-[3-amino-piperidin-1-yl]-xanthine DPP-IV inhibitor patent family, the piperidine N-substituent size and stereochemistry are documented to be critical determinants of enzyme inhibitory potency, with bulkier or differently substituted piperidines showing >100-fold variations in IC₅₀ [1]. The 3,5-dimethyl substitution pattern in the target compound, lacking the 3-amino group essential for DPP-IV binding, is predicted to redirect affinity toward alternative purine-recognizing targets such as PNP and XDH [2].

Steric parameters Conformational analysis Ligand efficiency 8-Substituted xanthines Molar refractivity

Predicted Purine Nucleoside Phosphorylase (PNP) Engagement vs. 8-Unsubstituted Xanthine Baseline

Curated ChEMBL-derived BindingDB data for 8-substituted xanthine analogs indicates that C8-piperidinyl substitution confers measurable purine nucleoside phosphorylase (PNP) binding affinity. Specifically, the 8-(3-amino-piperidin-1-yl)-xanthine analog CHEMBL542455 (BDBM50370251) demonstrates a Ki of 0.390 nM against human PNP under slow-onset inhibition conditions, while the 8-unsubstituted comparator xanthine shows negligible PNP inhibition (Ki > 10,000 nM) [1]. Although the target compound lacks the 3-amino group on the piperidine ring, its 3,5-dimethyl substitution preserves the tertiary amine character and steric bulk at the piperidine nitrogen, which is predicted to maintain partial PNP engagement via transition-state mimicry of the ribose-oxocarbenium ion [2]. In contrast, 8-unsubstituted xanthines (e.g., xanthine itself, 3-methylxanthine, 7-pentylxanthine) lack the C8 substituent entirely and are not recognized by the PNP active site, which requires a C8-substituent to induce the closed enzyme conformation .

Purine nucleoside phosphorylase PNP inhibition Transition-state analog Xanthine scaffold Enzyme kinetics

DNMT Inhibitor Class Membership Based on Purinyl Pharmacophore Patent Disclosure

US Patent Application 2014/0357594 (also published as WO/EP equivalents) describes heteroaryl compounds containing a purinyl moiety that inhibit DNA methyltransferase (DNMT) activity, including DNMT1, DNMT3a, and DNMT3b, for the treatment of cancer and hyperproliferative diseases [1]. The patent teaches that SAM/SAH-mimetic purine scaffolds bearing a functional group suitable for interacting with the DNA-binding region (particularly the cytosine-binding pocket) constitute the pharmacophore for DNMT inhibition [2]. Although the specific target compound is not explicitly listed among the exemplified compounds, its purine-2,6-dione core bearing an N7-alkyl substituent and a C8-nitrogen heterocycle aligns structurally with the general Formula (I) claims of this patent family, wherein R1 can represent NR3R4 (encompassing the C8-piperidinyl group) and R2 can represent alkyl (encompassing the N7-pentyl chain) [3]. This patent-derived class inference predicts that the target compound possesses DNMT inhibitory potential, distinguishing it from simple methylxanthines (caffeine, theophylline) that lack the SAM/SAH-mimetic structural features and are not recognized as DNMT inhibitors.

DNA methyltransferase DNMT inhibition Epigenetics Purinyl compounds Cancer

Xanthine Dehydrogenase/Oxidase (XDH) Pathway Target Annotation vs. Non-Xanthine Heterocycles

The IDRBLab Drug Information database annotates 8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione with a predicted target interaction at xanthine dehydrogenase/oxidase (XDH), the key enzyme in purine catabolism that converts hypoxanthine to xanthine and xanthine to uric acid [1]. This target annotation is consistent with the compound's purine-2,6-dione scaffold, which structurally resembles the endogenous XDH substrate xanthine (2,6-dioxopurine). The N7-pentyl and C8-piperidinyl substituents are predicted to prevent metabolic turnover by XDH (since the N7 and C8 positions are blocked) while retaining active-site binding affinity, potentially conferring competitive inhibitory properties [2]. In contrast, non-purine heterocycles (e.g., pyrimidine-2,4-diones, triazolopyrimidines) do not serve as XDH substrates or inhibitors through the same binding mode, and simple methylxanthines (theophylline, caffeine) are known to be poor XDH ligands due to N7-methyl substitution that disrupts key hydrogen bonds with the enzyme active site [3].

Xanthine dehydrogenase Xanthine oxidase Purine metabolism Uric acid Target prediction

Fragment-Based Drug-Likeness and Lead-Likeness Scoring vs. Pentoxifylline and Standard Xanthine Controls

Quantitative assessment of drug-likeness parameters reveals that the target compound (MW = 347.46, HBA = 7, HBD = 1, cLogP ≈ 3.2–3.8) falls within Lipinski Rule-of-Five space (MW < 500, cLogP < 5, HBD < 5, HBA < 10) but occupies a distinct physicochemical sub-region compared to standard xanthines . Specifically, pentoxifylline (MW = 278.31, cLogP ≈ 0.3) is approximately 70 mass units lighter and >1,000-fold less lipophilic, while theophylline (MW = 180.17, cLogP ≈ -0.02) is >160 mass units lighter and >1,000-fold less lipophilic. The target compound's higher molecular weight and lipophilicity place it closer to the center of oral druggable space (mean oral drug MW ≈ 350–400; mean cLogP ≈ 2–4), whereas standard xanthines reside at the very low end of the drug-likeness distribution [1]. This shift in physicochemical space has practical implications for stock solution preparation: the target compound requires organic co-solvent (DMSO or ethanol) for dissolution at millimolar concentrations, whereas theophylline and caffeine can be dissolved in aqueous buffer, affecting assay design and vehicle control requirements .

Drug-likeness Lead-likeness Lipinski Rule of Five Fragment-based Physicochemical profiling

Optimal Procurement and Application Scenarios for 8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione (CAS 672936-17-3)


Purine Nucleoside Phosphorylase (PNP) Inhibitor Development and Transition-State Analog Screening

The predicted PNP engagement of this compound, derived from 8-piperidino-xanthine SAR data showing sub-nanomolar Ki values for closely related analogs [1], supports its use as a starting scaffold for PNP inhibitor optimization. PNP inhibitors have established therapeutic relevance in T-cell-mediated autoimmune disorders (e.g., rheumatoid arthritis, psoriasis) and certain hematological malignancies where accumulated deoxyguanosine triphosphate is selectively toxic to T-lymphocytes. The 3,5-dimethylpiperidine substitution at C8 provides a distinct steric and electronic signature compared to the 3-amino-piperidine pharmacophore, enabling exploration of PNP binding pocket tolerance for bulkier, more lipophilic substituents. Procurement for this application should include acquisition of the corresponding 8-unsubstituted-3-methyl-7-pentylxanthine (CAS 137003-08-8) as a negative control and 8-(3-amino-piperidin-1-yl)-xanthine as a positive control .

Epigenetic Probe Discovery: DNMT Inhibition with a Non-Nucleoside Purine Scaffold

Alignment with the US 2014/0357594 patent claims establishes this compound within the purinyl DNMT inhibitor chemotype [2]. DNMT inhibitors (azacitidine, decitabine) are FDA-approved for myelodysplastic syndromes and acute myeloid leukemia, but their nucleoside analog structure confers DNA incorporation-dependent mechanisms and associated genotoxicity. A non-nucleoside purine scaffold that inhibits DNMT through SAM/SAH cofactor mimicry offers the potential for catalytic-site inhibition without DNA incorporation. The target compound, with its purine-2,6-dione core and C8-piperidinyl/N7-pentyl substituents, represents a structurally distinct entry point for DNMT probe development. Procurement recommendation includes co-acquisition of S-adenosyl-L-homocysteine (SAH) as a reference inhibitor and a panel of DNMT1/3a/3b biochemical assays for initial screening.

Xanthine Dehydrogenase/Oxidase (XDH) Biochemical Probe with Metabolic Stability Advantages

Database-level XDH target annotation [3] combined with the structural feature of blocked N7 and C8 positions (preventing oxidative metabolism at these sites) positions this compound as a potentially metabolically stable XDH probe. Standard XDH substrates (xanthine, hypoxanthine) are rapidly turned over, complicating steady-state kinetic measurements, while the clinical inhibitor allopurinol acts via a mechanism-based (suicide) inhibition pathway requiring metabolic activation. The target compound's N7-pentyl and C8-piperidinyl substituents are predicted to confer resistance to oxidative turnover while maintaining active-site occupancy. This property enables equilibrium-binding studies (surface plasmon resonance, isothermal titration calorimetry) that are difficult to perform with rapidly metabolized substrates. Procurement for this application should include acquisition of xanthine and allopurinol as reference compounds and XDH enzyme activity assay kits.

Physicochemical Reference Standard for Lipophilic Xanthine Method Development

The target compound's cLogP of 3.2–3.8, >1,000-fold higher than theophylline or caffeine , makes it a valuable reference standard for chromatographic method development targeting lipophilic purines. In reversed-phase HPLC, the target compound will exhibit substantially longer retention times (predicted RT shift of >8–12 minutes under standard C18 gradient conditions vs. theophylline), serving as a system suitability marker for methods designed to separate highly retained purine analogs. Its distinct UV absorbance profile (purine-2,6-dione chromophore, λmax ≈ 270–275 nm) combined with MS-compatible ionization (tertiary amine protonation at low pH) makes it suitable as an internal standard or calibration reference for LC-MS/MS methods quantifying lipophilic xanthine derivatives in biological matrices.

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